4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine
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Overview
Description
5-(4-Pyridyl)-2-pyrazoline: is a heterocyclic compound that features a pyrazoline ring substituted with a pyridyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridyl)-2-pyrazoline typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an ethanol solvent. The general reaction scheme is as follows:
Condensation Reaction: 4-pyridinecarboxaldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form 5-(4-Pyridyl)-2-pyrazoline.
Industrial Production Methods
While specific industrial production methods for 5-(4-Pyridyl)-2-pyrazoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Pyridyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The pyridyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Pyridyl)-2-pyrazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5-(4-Pyridyl)-2-pyrazoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Pyridyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of pyrazoline.
4-(4-Pyridyl)-2-pyrazoline: Similar but with the pyridyl group at a different position.
5-(3-Pyridyl)-2-pyrazoline: Similar but with the pyridyl group at the 3-position.
Uniqueness
5-(4-Pyridyl)-2-pyrazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Biological Activity
4-(4,5-Dihydro-1H-pyrazol-5-yl)pyridine is a compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound this compound is characterized by a pyrazole ring fused with a pyridine moiety. This structural configuration is significant as it influences the compound's biological activity.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives of this compound. For instance, a series of synthesized compounds exhibited potent inhibitory effects against B-Raf V600E mutations associated with melanoma:
This indicates that modifications to the pyrazole structure can enhance its efficacy against specific cancer cell lines.
2. Anti-inflammatory Activity
Compounds containing the pyrazole scaffold have been shown to exert significant anti-inflammatory effects. For example:
These results suggest that such compounds could serve as potential therapeutic agents in managing inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been investigated with promising outcomes:
Such findings indicate the potential for these compounds in treating bacterial infections.
4. Neuroprotective Effects
Research has also pointed to the neuroprotective capabilities of certain pyrazole derivatives. For example, some derivatives have been evaluated for their ability to inhibit neurocytotoxicity in models of neurodegenerative diseases:
These studies suggest a role for pyrazole derivatives in neuroprotection.
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of various pyrazole derivatives against human melanoma cell lines. The most effective compound was identified as C6, which demonstrated remarkable potency comparable to established therapies like Vemurafenib and Erlotinib .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in vivo. These compounds were shown to significantly reduce body weight and appetite in animal models, potentially offering new avenues for obesity treatment through CB1 antagonism .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H9N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-2,4-6,8,11H,3H2 |
InChI Key |
KFRDWFSAUYARBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NNC1C2=CC=NC=C2 |
Origin of Product |
United States |
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